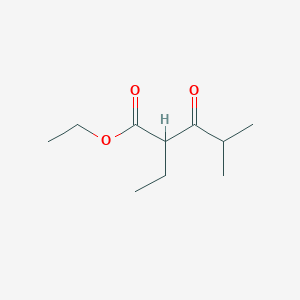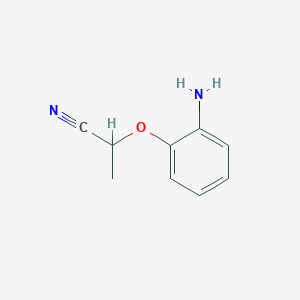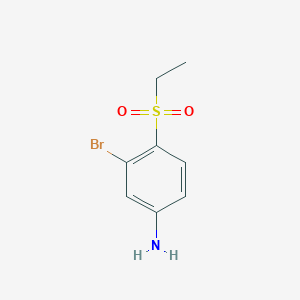![molecular formula C10H20O2 B1527359 2-[(2-Ethylcyclohexyl)oxy]ethan-1-ol CAS No. 1250390-67-0](/img/structure/B1527359.png)
2-[(2-Ethylcyclohexyl)oxy]ethan-1-ol
Overview
Description
2-[(2-Ethylcyclohexyl)oxy]ethan-1-ol, also known as ECHB, is a chemical compound with the molecular formula C10H20O2. It has a molecular weight of 172.26 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound isInChI=1S/C10H20O2/c1-2-10(12-9-8-11)6-4-3-5-7-10/h11H,2-9H2,1H3 .
Scientific Research Applications
Synthetic Chemistry Applications
In synthetic chemistry, compounds structurally related to "2-[(2-Ethylcyclohexyl)oxy]ethan-1-ol" have been utilized in the development of novel synthetic routes. For instance, Yavari and Bayat (2003) demonstrated a new synthesis of highly functionalized 2H-pyran derivatives through a smooth reaction involving ethyl oxo-(2-oxo-cycloalkyl)-ethanoates, triphenylphosphine, and dialkyl acetylenedicarboxylates, highlighting the versatility of cycloalkyl-based ethers in organic synthesis (Yavari & Bayat, 2003).
Catalysis and Material Science
The realm of catalysis and material science also benefits from the study and application of compounds similar to "this compound." Research by Elbadawi et al. (2016) on VOx-Nb/La-γAl2O3 catalysts for the oxidative dehydrogenation of ethane to ethylene represents a pertinent example. Their work focuses on enhancing the catalytic activity and stability for ethylene production, a critical component in various industrial processes. The study underscores the importance of modifying catalysts to improve efficiency and selectivity in chemical transformations (Elbadawi et al., 2016).
Environmental and Green Chemistry
Furthermore, the degradation and fate of methyl tert-butyl ether (MTBE) and related fuel oxygenates in the environment have been extensively studied. Fayolle, Vandecasteele, and Monot (2001) provide insights into the microbiology of MTBE degradation, highlighting the compound's recalcitrance to biodegradation and the potential for biological treatment of contaminated water. This research is crucial for developing strategies to mitigate environmental pollution from oxygenates used in fuels (Fayolle, Vandecasteele, & Monot, 2001).
Properties
IUPAC Name |
2-(2-ethylcyclohexyl)oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-2-9-5-3-4-6-10(9)12-8-7-11/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRSQRSQTOIYFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCC1OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[3-(trifluoromethyl)benzoyl]butanoate](/img/structure/B1527277.png)

![N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine](/img/structure/B1527280.png)

![2-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1527282.png)
![4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole](/img/structure/B1527283.png)



amine](/img/structure/B1527288.png)
![1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1527293.png)

![1-[(4-Iodophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1527295.png)

